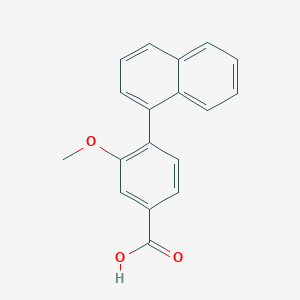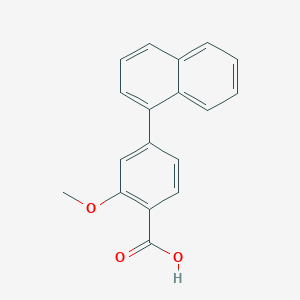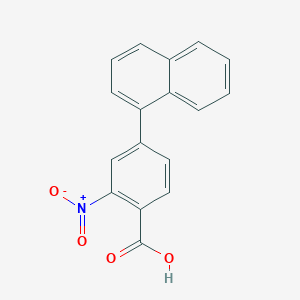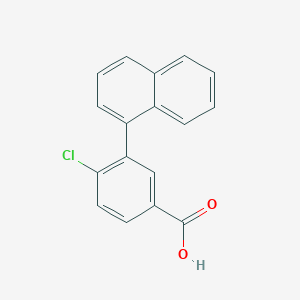
5-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(naphthalen-1-yl)benzoic acid, more commonly referred to as 5-CN-BZA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 124-126°C and a molecular weight of 250.6 g/mol. 5-CN-BZA is an important intermediate in the synthesis of various organic compounds and has been used in a variety of research applications. In
Scientific Research Applications
5-CN-BZA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has been used as a starting material for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. 5-CN-BZA has also been used to study the biochemical and physiological processes involved in the metabolism of drugs and other compounds, as well as the mechanisms of drug action. In addition, 5-CN-BZA has been used in the development of new drugs, as it can be used to modify existing drug molecules to increase their efficacy or reduce their toxicity.
Mechanism of Action
The mechanism of action of 5-CN-BZA is not fully understood, but it is believed to involve the binding of the compound to certain enzymes, receptors, or other biological targets. This binding triggers a cascade of biochemical reactions that ultimately lead to the desired effect. For example, when 5-CN-BZA binds to an enzyme, it can inhibit or activate the enzyme, depending on the concentration of the compound. Similarly, when 5-CN-BZA binds to a receptor, it can either activate or inhibit the receptor, depending on the concentration of the compound.
Biochemical and Physiological Effects
5-CN-BZA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 5-CN-BZA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-CN-BZA has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal studies, 5-CN-BZA has been shown to have anti-inflammatory and analgesic effects. Finally, 5-CN-BZA has been shown to have antioxidant and neuroprotective effects in cell culture studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-CN-BZA in laboratory experiments is that it is a relatively inexpensive and widely available chemical. In addition, 5-CN-BZA is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, 5-CN-BZA is a relatively toxic compound and should be handled with care. Additionally, it is important to note that 5-CN-BZA is not soluble in water and must be dissolved in an organic solvent before it can be used in experiments.
Future Directions
Given the wide range of potential applications of 5-CN-BZA, there are many potential future directions for research. For example, further studies are needed to better understand the mechanism of action of 5-CN-BZA and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 5-CN-BZA, such as its potential use as an anti-inflammatory, analgesic, or antioxidant. Finally, further research is needed to explore the potential applications of 5-CN-BZA in the synthesis of organic compounds and the development of new drugs.
Synthesis Methods
5-CN-BZA can be synthesized by a two-step reaction sequence involving the reaction of naphthalene-1-carboxylic acid with chlorine, followed by the reaction of the resulting naphthalene-1-chloro carboxylic acid with sodium benzoate. The first step is a substitution reaction in which chlorine atoms replace the hydrogen atoms on the carboxyl group of naphthalene-1-carboxylic acid. The second step is a nucleophilic acyl substitution reaction in which the chlorine group of the naphthalene-1-chloro carboxylic acid is replaced by the benzoate group of sodium benzoate.
properties
IUPAC Name |
3-chloro-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXUGQKZBSGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














